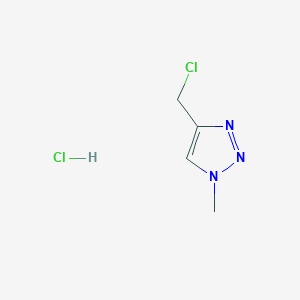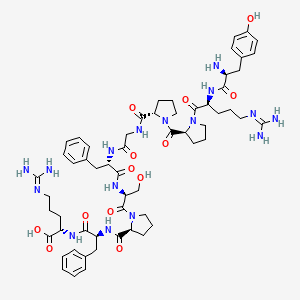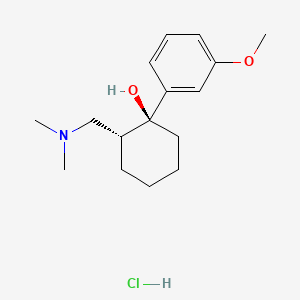
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Übersicht
Beschreibung
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol (BCMT) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BCMT is an important intermediate in the synthesis of various organic compounds and is used in the production of polymers, resins, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is not well understood. However, it is believed that 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in the formation of a three-dimensional network that increases the strength and rigidity of the polymer. 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is also believed to act as a curing agent for epoxy resins by reacting with the epoxy groups to form a crosslinked polymer.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. However, it is known that 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen. Therefore, it is important to handle 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol with care and to use appropriate protective equipment when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that is easy to handle and store. 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol has several limitations. It is toxic and can be hazardous to handle. In addition, the synthesis of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol requires the use of hazardous reagents such as formaldehyde and hydrochloric acid.
Zukünftige Richtungen
There are several future directions for research on 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. One area of research is the development of safer and more efficient synthesis methods for 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. Another area of research is the investigation of the mechanism of action of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol and its effects on biological systems. In addition, there is a need for further research on the environmental impact of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol and its potential toxicity to humans and animals. Overall, the future directions for research on 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol are focused on improving its safety and efficacy for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the production of polymers, resins, and pharmaceuticals. 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is also used as a crosslinking agent in the preparation of ion exchange resins and as a curing agent for epoxy resins. In addition, 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is used in the synthesis of various dyes, pigments, and agrochemicals.
Eigenschaften
IUPAC Name |
3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-6-9(4-12)7(2)11(14)8(3)10(6)5-13/h14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPBYTWRPNDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)O)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369329 | |
| Record name | 3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol | |
CAS RN |
33919-18-5 | |
| Record name | 3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione](/img/structure/B3342729.png)



![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)







![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)
